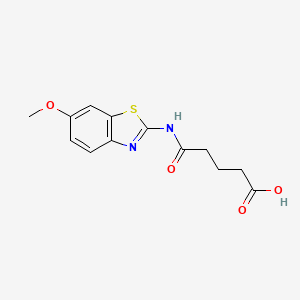

4-(6-Methoxy-benzothiazol-2-ylcarbamoyl)-butyric acid

Description

4-(6-Methoxy-benzothiazol-2-ylcarbamoyl)-butyric acid is an organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Properties

IUPAC Name |

5-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S/c1-19-8-5-6-9-10(7-8)20-13(14-9)15-11(16)3-2-4-12(17)18/h5-7H,2-4H2,1H3,(H,17,18)(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVBYUSBQMSXPKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357203 | |

| Record name | 5-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436086-78-1 | |

| Record name | 5-[(6-Methoxy-2-benzothiazolyl)amino]-5-oxopentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436086-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-(6-Methoxy-benzothiazol-2-ylcarbamoyl)-butyric acid typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzothiazole ring using methyl iodide and a base such as potassium carbonate.

Carbamoylation: The carbamoyl group can be introduced by reacting the benzothiazole derivative with an isocyanate.

Attachment of the Butyric Acid Moiety: The final step involves the coupling of the carbamoyl-benzothiazole intermediate with butyric acid or its derivatives using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-(6-Methoxy-benzothiazol-2-ylcarbamoyl)-butyric acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The carbamoyl and ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of benzothiazole, including 4-(6-Methoxy-benzothiazol-2-ylcarbamoyl)-butyric acid, exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study reported that certain derivatives showed effective inhibition against common pathogens, making them potential candidates for antibiotic development .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes related to cancer. Structure-activity relationship (SAR) studies revealed that modifications on the benzothiazole ring significantly influence the inhibitory potency against enzymes such as thymidine phosphorylase. The IC50 values for various analogs ranged from 1.10 ± 0.05 µM to 54.60 ± 1.50 µM, indicating promising potential for therapeutic applications in oncology .

Agricultural Applications

Pesticidal Properties

The compound has shown potential as a pesticide due to its ability to disrupt the growth of certain plant pathogens. Studies have indicated that derivatives of benzothiazole can serve as effective agents against pests like Spodoptera litura and Tetranychus urticae. These findings suggest that incorporating this compound into agricultural formulations could enhance crop protection strategies .

Industrial Applications

Chemical Intermediates

In the field of synthetic organic chemistry, this compound serves as an important intermediate for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, such as electrophilic substitutions and cyclization processes, which are essential in developing new materials and chemicals.

Comparison of Biological Activities

The following table summarizes the biological activities of various benzothiazole derivatives, including this compound:

| Compound Name | Biological Activity | IC50 Values (µM) |

|---|---|---|

| This compound | Antimicrobial, Enzyme Inhibition | Varies (1.10 - 54.60) |

| Benzothiazole Derivative A | Antimicrobial | Not specified |

| Benzothiazole Derivative B | Antiproliferative | Not specified |

| Benzothiazole Derivative C | Insecticidal | Not specified |

Case Studies and Research Findings

- Antimicrobial Efficacy : A comprehensive study highlighted the effectiveness of benzothiazole derivatives against a range of bacterial strains, demonstrating significant potential for use in developing new antibiotics .

- Cancer Research : Another research effort focused on the enzyme-inhibitory effects of these compounds on cancer-related pathways, with promising results suggesting their utility in cancer treatment protocols .

- Agricultural Applications : Field trials have shown that formulations containing benzothiazole derivatives effectively reduce pest populations while maintaining crop health, indicating their viability as eco-friendly pesticides .

Mechanism of Action

The mechanism of action of 4-(6-Methoxy-benzothiazol-2-ylcarbamoyl)-butyric acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiazole ring can intercalate with DNA or bind to proteins, while the carbamoyl and butyric acid moieties can enhance its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cell signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 4-(6-Methoxy-benzothiazol-2-ylcarbamoyl)-butyric acid include other benzothiazole derivatives such as:

2-Aminobenzothiazole: Lacks the methoxy and carbamoyl-butyric acid groups, making it less complex.

6-Methoxybenzothiazole: Contains the methoxy group but lacks the carbamoyl-butyric acid moiety.

Benzothiazole-2-carboxylic acid: Contains a carboxylic acid group but lacks the methoxy and carbamoyl groups.

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

4-(6-Methoxy-benzothiazol-2-ylcarbamoyl)-butyric acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

This compound exhibits its biological effects through several key mechanisms:

- Inhibition of Receptor Tyrosine Kinases : The compound has been shown to inhibit c-Met, a receptor tyrosine kinase associated with cancer progression. By binding to the active site of c-Met, it disrupts downstream signaling pathways that promote cell proliferation and survival .

- Induction of Apoptosis : In cancer cell lines, this compound induces apoptosis in a dose-dependent manner. The mechanism involves the activation of intrinsic apoptotic pathways, leading to cell death.

- Antioxidant Activity : Some derivatives of this compound have demonstrated significant antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.

Biological Activity in Cell Lines

The biological activity of this compound has been evaluated in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A-549 | 0.02 | Inhibition of c-Met |

| MCF7 | 0.04 | Induction of apoptosis |

| HCT-116 | 0.06 | Antioxidant activity |

These results indicate that the compound exhibits potent antiproliferative effects across multiple cancer types .

Case Studies

- Study on Lung Cancer : A study investigated the effects of this compound on A-549 lung cancer cells. It was found to significantly reduce cell viability and induce apoptosis through caspase activation.

- Breast Cancer Research : In MCF7 breast cancer cells, treatment with this compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, suggesting a shift towards apoptosis .

- Colorectal Cancer : Research involving HCT-116 cells showed that the compound not only inhibited cell growth but also modulated key signaling pathways involved in tumor progression, highlighting its potential as a therapeutic agent.

Pharmacological Potential

The pharmacological implications of this compound are significant:

- Cancer Therapy : Given its ability to inhibit c-Met and induce apoptosis, this compound may serve as a promising candidate for targeted cancer therapies.

- Antioxidant Applications : The antioxidant properties suggest potential applications in preventing oxidative stress-related diseases.

Q & A

Q. What is the recommended synthetic route for 4-(6-Methoxy-benzothiazol-2-ylcarbamoyl)-butyric acid to achieve ≥98% purity?

Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling between 6-methoxybenzothiazole-2-carboxamide and a butyric acid derivative (e.g., 4-chlorobutyric acid or activated ester). Key steps include:

- Activation : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane or dimethylformamide (DMF) under nitrogen.

- Coupling : React the activated carboxylate with the benzothiazole carboxamide at 0–25°C for 12–24 hours.

- Purification : Isolate via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water). Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer :

- Structural Confirmation : Use -NMR (DMSO-d6, 400 MHz) to verify the benzothiazole proton (δ 7.8–8.2 ppm) and methoxy group (δ 3.9 ppm). LC-MS (ESI+) confirms molecular weight (MW 294.33 g/mol) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a reverse-phase C18 column (acetonitrile/0.1% trifluoroacetic acid gradient, flow rate 1 mL/min). Monitor for impurities (<2%) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a NIOSH-approved respirator if aerosolization is possible .

- Ventilation : Work in a fume hood with ≥6 air changes/hour. Avoid skin/eye contact due to acute toxicity (GHS Category 4 for oral, dermal, and inhalation exposure) .

- Emergency Measures : For spills, use inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Contaminated clothing must be removed immediately .

Q. How should this compound be stored to ensure long-term stability?

Methodological Answer :

- Storage Conditions : Keep in airtight, light-resistant containers at –20°C in a desiccator (silica gel). Avoid exposure to moisture, heat (>25°C), and direct sunlight .

- Stability Monitoring : Perform periodic HPLC analysis to detect degradation (e.g., hydrolysis of the carbamoyl group) .

Advanced Research Questions

Q. How to design experiments to evaluate its potential biological activity?

Methodological Answer :

- In Vitro Assays : Screen for kinase inhibition (e.g., ATP-binding assays) or anti-inflammatory activity (e.g., COX-2 inhibition) using human cell lines (e.g., THP-1 macrophages).

- Dose-Response Studies : Use concentrations ranging from 1 nM–100 µM, with positive controls (e.g., indomethacin for COX-2). Validate results via Western blot (protein expression) or ELISA (cytokine levels) .

- Note : Structural analogs (e.g., imidazole derivatives) show anti-inflammatory activity, but direct evidence for this compound is lacking .

Q. How to resolve contradictions in reported toxicity data?

Methodological Answer :

- Variable Analysis : Replicate acute toxicity studies (OECD 423) under controlled conditions (e.g., fixed dose vs. LD50 protocols). Discrepancies may arise from differences in solvent carriers (DMSO vs. saline) or animal models (rats vs. mice) .

- Metabolite Screening : Use LC-MS/MS to identify toxic metabolites (e.g., sulfoxide derivatives) that may contribute to variability .

Q. What methodologies assess environmental impact despite limited ecotoxicity data?

Methodological Answer :

- Read-Across Approach : Compare with structurally similar compounds (e.g., benzothiazoles) known for low biodegradability and high soil mobility. Prioritize testing for aquatic toxicity (Daphnia magna EC50) and soil adsorption (OECD 106 batch equilibrium) .

- PBT Assessment : Estimate persistence (BIOWIN model), bioaccumulation (logKow from EPI Suite), and toxicity (ECOSAR) using QSAR tools .

Q. How to troubleshoot inconsistent chromatographic results during purity analysis?

Methodological Answer :

- Epimer Separation : Adjust mobile phase pH (e.g., 0.1% formic acid) or column temperature (25–40°C) to resolve co-eluting epimers .

- Column Selection : Switch to a chiral column (e.g., Chiralpak IA) if stereoisomers are suspected. Validate with polarimetric detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.